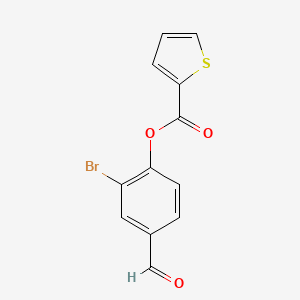
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)
説明
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide), also known as bisacrylamide, is a commonly used cross-linking agent in biochemistry and molecular biology experiments. It is a white crystalline solid that is soluble in water and ethanol. Bisacrylamide is used to form polyacrylamide gels for electrophoresis, a technique used to separate and analyze proteins and nucleic acids.
作用機序
Bisacrylamide cross-links proteins and nucleic acids by forming covalent bonds between the amine groups of lysine residues and the carbonyl groups of aspartic and glutamic acid residues. This cross-linking creates a stable matrix for electrophoresis and stabilizes protein-protein interactions for further analysis.
Biochemical and Physiological Effects:
Bisacrylamide is toxic to living organisms and should be handled with care. It can cause skin irritation, respiratory problems, and neurological damage if ingested or inhaled. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e can cross the blood-brain barrier and cause damage to the nervous system. Therefore, it is important to use proper safety precautions when handling 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e.
実験室実験の利点と制限
The main advantage of using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in lab experiments is its ability to create a stable matrix for electrophoresis and stabilize protein-protein interactions for further analysis. However, there are also some limitations to using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e. It is toxic to living organisms and can cause damage to the nervous system if not handled properly. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e gels have a limited shelf-life and must be prepared fresh for each experiment.
将来の方向性
There are several future directions for 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e research. One area of interest is the development of safer alternatives to 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e for electrophoresis and protein-protein interaction studies. Another area of interest is the use of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in drug discovery, particularly for the screening of compounds that can disrupt protein-protein interactions. Finally, there is a need for further research into the mechanism of action of 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e and its effects on living organisms.
科学的研究の応用
Bisacrylamide is used in a variety of scientific research applications, including protein and nucleic acid electrophoresis, protein-protein interaction studies, and drug discovery. In protein and nucleic acid electrophoresis, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link the acrylamide gel and create a porous matrix for the separation of biomolecules based on size and charge. In protein-protein interaction studies, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link interacting proteins and stabilize the complex for further analysis. In drug discovery, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to screen for compounds that can disrupt protein-protein interactions.
特性
IUPAC Name |
(Z)-3-[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-7-11(13(17)19)5-9-1-2-10(4-3-9)6-12(8-16)14(18)20/h1-6H,(H2,17,19)(H2,18,20)/b11-5-,12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGNBPLKWYTSCS-JTAXDKCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)/C=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)


![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)


![4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)
